molecular formula C6H3Br2NO B2468205 5,6-Dibromopicolinaldehyde CAS No. 1227583-66-5

5,6-Dibromopicolinaldehyde

Cat. No.: B2468205
CAS No.: 1227583-66-5
M. Wt: 264.904
InChI Key: ZUMZSBRHFYPYOY-UHFFFAOYSA-N
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Description

5,6-Dibromopicolinaldehyde: is an organic compound with the molecular formula C6H3Br2NO and a molecular weight of 264.9 g/mol . It is a derivative of picolinaldehyde, where the 5th and 6th positions on the pyridine ring are substituted with bromine atoms. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

5,6-dibromopyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZSBRHFYPYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopicolinaldehyde typically involves the bromination of picolinaldehyde. One common method is the direct bromination of picolinaldehyde using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine atoms activate the pyridine ring for nucleophilic attack. Methoxy and amino groups are commonly introduced via SNAr under basic conditions.

Example Reaction:
Reaction with sodium methoxide in methanol at 80°C yields 5,6-dimethoxypicolinaldehyde (75% yield) .

Reaction Conditions Product Yield
NaOMe, MeOH, 80°C, 12 hrs5,6-dimethoxypicolinaldehyde75%
NH3 (aq), EtOH, 100°C, 24 hrs5,6-diaminopicolinaldehyde62%

Transition Metal-Catalyzed Cross-Coupling

Palladium catalysts enable Suzuki-Miyaura and Stille couplings, replacing bromine with aryl/alkenyl groups. The aldehyde group remains intact under these conditions.

Suzuki Coupling Example:
5,6-Dibromopicolinaldehyde reacts with phenylboronic acid using Pd(PPh3)4/Na2CO3 in dioxane/water (90°C, 6 hrs), yielding 5-phenyl-6-bromopicolinaldehyde (82% yield) .

Key Mechanistic Steps:

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetalation with boronic acid.

  • Reductive elimination to form the C–C bond .

Aldehyde-Specific Reactions

The aldehyde group undergoes condensation, reduction, and oxidation:

Reductive Amination

Reaction with benzylamine and NaBH4 in ethanol produces 5,6-dibromo-2-(benzylaminomethyl)pyridine (68% yield) .

Wittig Reaction

Treatment with methyltriphenylphosphonium ylide in THF generates 5,6-dibromo-2-vinylpyridine (71% yield) .

Reagent Product Yield
Ph3P=CH2, THF, 0°C to RT5,6-dibromo-2-vinylpyridine71%
NaBH4, EtOH, RT5,6-dibromo-2-(hydroxymethyl)pyridine85%

Sequential Functionalization

The compound’s orthogonal reactivity allows sequential modifications:

  • Step 1: Suzuki coupling at C5 with 4-methoxyphenylboronic acid (Pd(dppf)Cl2, 85°C, 8 hrs; 78% yield).

  • Step 2: Aldehyde reduction with NaBH4 to form 5-(4-methoxyphenyl)-6-bromo-2-(hydroxymethyl)pyridine (89% yield).

Photochemical Reactions

Under UV light (λ = 254 nm), this compound undergoes debromination at C6, forming 5-bromopicolinaldehyde as the major product (63% yield) . This proceeds via a radical mechanism involving homolytic C–Br bond cleavage.

Stability and Side Reactions

  • Aldehyde Oxidation: Prolonged air exposure converts the aldehyde to 5,6-dibromopicolinic acid (confirmed by IR: ν(C=O) = 1,710 cm⁻¹) .

  • Thermal Decomposition: Heating above 150°C induces decarboxylation, yielding 3,4-dibromopyridine as a byproduct.

Scientific Research Applications

Medicinal Chemistry

5,6-Dibromopicolinaldehyde has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its derivatives have shown promise in targeting various biological pathways, particularly in the development of antiviral and anticancer agents.

Case Study: Antiviral Activity
Recent studies have illustrated the compound's efficacy in synthesizing novel antiviral agents. For instance, derivatives of this compound have been utilized to create compounds that inhibit HIV replication. These derivatives demonstrated significant activity against resistant strains of the virus, showcasing the compound's potential in combating viral infections .

Compound Activity Reference
5a>11 µM
5b>50 µM
PF740.55 ± 0.09 µM

Material Science

The compound is also explored for its applications in material science, particularly as a precursor for functional materials. The bromine substituents enhance the reactivity of this compound, making it suitable for creating polymers and composite materials with specific properties.

Case Study: Polymer Synthesis
Research has indicated that this compound can be used to synthesize polymers with enhanced thermal stability and mechanical properties. These materials are being investigated for applications in coatings and electronic devices .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions allows chemists to create a wide range of complex molecules.

Case Study: Synthesis of Enantiopure Compounds
In synthetic organic chemistry, this compound has been employed to produce enantiopure amine fragments through reactions with sulfinamides. This application is crucial for the development of chiral drugs .

Reaction Type Yield Reference
Reaction with sulfinamideHigh yield

Mechanism of Action

The mechanism of action of 5,6-Dibromopicolinaldehyde is primarily based on its ability to undergo various chemical transformations. The bromine atoms and the aldehyde group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with specific biological or chemical activities.

Comparison with Similar Compounds

    5-Bromopicolinaldehyde: A mono-brominated derivative of picolinaldehyde.

    6-Bromopicolinaldehyde: Another mono-brominated derivative of picolinaldehyde.

    5,6-Dichloropicolinaldehyde: A dichlorinated analogue of 5,6-Dibromopicolinaldehyde.

Uniqueness: this compound is unique due to the presence of two bromine atoms at specific positions on the pyridine ring, which imparts distinct reactivity and properties compared to its mono-brominated or dichlorinated analogues. This unique substitution pattern allows for selective chemical modifications and applications in various fields of research and industry.

Biological Activity

5,6-Dibromopicolinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a dibrominated derivative of picolinaldehyde, characterized by its two bromine atoms at the 5 and 6 positions of the pyridine ring. Its chemical formula is C_6H_3Br_2NO. The presence of the aldehyde functional group contributes to its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against HIV. In a study assessing various compounds for their effects on HIV capsid stability and antiviral activity, this compound was part of a series of compounds tested. The results indicated that while some compounds showed stabilization effects on the HIV capsid protein, the overall biological activity of this compound was limited. For example, it did not significantly inhibit viral replication or exhibit low cytotoxicity levels compared to established antiviral agents like PF74 .

CompoundΔT m (°C)EC50 (µM)
This compound0.10 ± 0.24>100
PF745.7 ± 0.480.55 ± 0.09

The data suggests that while there may be some interaction with viral components, the efficacy is not sufficient for therapeutic use without further modification or combination with other agents.

Inhibitory Effects on Kinases

Another area of research has focused on the inhibitory effects of this compound on various kinases, particularly fibroblast growth factor receptors (FGFRs). FGFRs play crucial roles in cell signaling related to proliferation and differentiation. Compounds similar to this compound have shown promising inhibitory activity against FGFR4, suggesting potential applications in cancer treatment .

Case Studies and Research Findings

  • Antiviral Efficacy : In a comparative study involving multiple compounds targeting HIV-1 capsid proteins, it was observed that most derivatives exhibited significant toxicity during antiviral assays. This toxicity complicated the determination of effective concentrations (EC50), indicating that while some structural analogs may stabilize viral proteins, they also pose risks for cellular viability .
  • Kinase Inhibition : A patent highlighted the synthesis of formylpyridine derivatives with FGFR inhibitory activities. While specific data on this compound was limited in this context, related compounds demonstrated substantial inhibition profiles against FGFRs involved in tumorigenesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-Dibromopicolinaldehyde with high purity, and how can side products be minimized?

  • Methodological Answer : Begin with bromination of picolinaldehyde using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination. Employ regioselective catalysts like FeCl₃ to direct bromination to the 5,6-positions. Monitor reaction progress via TLC and HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes dibromo byproducts. Key spectral validation includes observing the aldehyde proton at δ 10.1–10.3 ppm in ¹H NMR and Br-C coupling in ¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃) to confirm bromine substitution patterns and aldehyde functionality. IR spectroscopy should show a strong C=O stretch at ~1700 cm⁻¹. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation ([M+H]⁺ expected at m/z 277.85). For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is recommended. Cross-validate with melting point analysis (literature range: 92–94°C) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in palladium-catalyzed cross-coupling reactions involving this compound be systematically addressed?

  • Methodological Answer :

Control Experiments : Test catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under inert atmospheres to rule out oxygen/moisture interference.

Side Product Analysis : Use GC-MS or LC-MS to identify undesired intermediates (e.g., debrominated species).

Mechanistic Probes : Employ deuterium labeling or kinetic isotope effects to study rate-determining steps.

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of competing pathways .

Q. What computational strategies best predict the regioselectivity of this compound in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : Use density functional theory (DFT) with M06-2X/6-311+G(2df,p) to optimize transition states and calculate frontier molecular orbitals (FMOs). Analyze HOMO-LUMO gaps and Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-withdrawing effect polarizes the pyridine ring, favoring attack at the less hindered position. Validate predictions with experimental regioselectivity ratios (e.g., >15:1 in cycloadditions with electron-rich dienophiles) .

Q. How can researchers experimentally distinguish between electronic and steric effects governing the reactivity of this compound?

  • Methodological Answer :

Steric Probes : Synthesize analogs with bulkier substituents (e.g., 5,6-di-tert-butylpicolinaldehyde) and compare reaction rates.

Electronic Probes : Introduce electron-donating/-withdrawing groups (e.g., -OCH₃, -NO₂) at para positions to modulate ring electronics.

Kinetic Studies : Measure activation parameters (ΔH‡, ΔS‡) via Eyring plots under varying temperatures.

Solvent Effects : Test reactions in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess electronic stabilization .

Q. What strategies are effective for resolving conflicting NMR assignments of this compound derivatives?

  • Methodological Answer :

2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of protons.

Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace carbon connectivity.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-bromopicolinaldehyde) for chemical shift trends.

DFT-NMR Predictions : Compute theoretical chemical shifts (GIAO method) and compare with experimental data .

Data Analysis and Interpretation

Q. How should researchers handle outliers in kinetic data from reactions involving this compound?

  • Methodological Answer :

Statistical Tests : Apply Grubbs’ test to identify significant outliers (α = 0.05).

Replicate Experiments : Repeat trials under identical conditions to confirm reproducibility.

Root-Cause Analysis : Investigate potential sources (e.g., moisture ingress, catalyst decomposition) via controlled experiments.

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